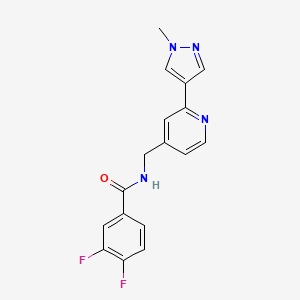

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives and their complexes has been explored in various studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Coordination with copper(II) ions resulted in the formation of stable planar geometry complexes . Another study reported the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide through a five-step process starting from 2-nitrobenzoic acid, which included chlorination, aminolysis, reduction, condensation, and reduction with sodium borohydride, achieving a good yield of 54.5% . Additionally, a complex synthesis involving nine steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole led to the creation of a potential PET agent for imaging B-Raf(V600E) in cancers .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to characterize the synthesized products. X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles. The coordination of ligands and chloride anions to the copper(II) ion in the complexes resulted in a stable planar geometry around the central ion . The chemical structure of the synthesized 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was confirmed by 1H-NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were diverse and included oxidation, cyclization, coordination, chlorination, aminolysis, reduction, and condensation. The oxidation process using copper(II) chloride was crucial for the cyclization of the benzamide derivatives . The chlorination and aminolysis steps were part of the synthetic process for creating the trifluoromethyl phenyl benzamide compound . The synthesis of the PET agent involved a desmethylation step using TMSCl/NaI and an O-[(11)C]methylation for radiolabeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were influenced by their molecular structures. The benzamide derivatives that did not show cytotoxic activity had different properties compared to the derivatives and complexes that exhibited significant cytotoxicity against various human cancer cell lines. The complexes, in particular, demonstrated smaller IC50 values, indicating higher potency . The luminescent properties of the naphthalimide connected to benzoic acid chloride derivatives were investigated, revealing aggregation-enhanced emission (AEE) in aqueous-DMF solution and multi-stimuli-responsive properties, including mechanochromic behavior .

Aplicaciones Científicas De Investigación

Chemical Variability and Properties

The chemistry and properties of compounds containing benzimidazole and benzthiazole structures have been reviewed, highlighting their preparation, properties, and complex formation capabilities. These compounds exhibit interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for similar compounds like "3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide" (Boča, Jameson, & Linert, 2011).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine structures have been identified as versatile scaffolds for kinase inhibition due to their ability to interact with kinases via multiple binding modes. This characteristic underscores the potential of structurally related compounds in the development of new kinase inhibitors for therapeutic applications (Wenglowsky, 2013).

Phase Behavior and Applications of Ionic Liquids

Research on the phase behavior of ionic liquids with various solutes, including aromatic compounds, indicates potential applications in separation processes and extraction from original matrices. This suggests that compounds with aromatic structures could be explored for their solubility and interaction with ionic liquids for potential industrial applications (Visak et al., 2014).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, which can lead to persistent perfluoroalkyl acids, emphasizes the need for understanding the degradation pathways of fluorinated compounds. This area of research is critical for evaluating the environmental fate and potential remediation strategies for fluorinated compounds (Liu & Mejia Avendaño, 2013).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials highlights the potential of compounds with aromatic heterocycles in the development of electronic devices and luminescent elements (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds can act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway . They can also delay preconditioning, reduce infarct size, and prevent cardiac ischemia .

Biochemical Pathways

Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain . This has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .

Pharmacokinetics

Similar compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Result of Action

Similar compounds have shown superior antipromastigote activity . For instance, one compound displayed an activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

Similar compounds have been found to be very effective against major crop pests such as alternaria species, including early blight of tomato and potato .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKQRQVSGHPUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)

![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)